[4-(BENZYLOXY)PHENYL](1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHANOL
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Overview
Description
4-(BENZYLOXY)PHENYLMETHANOL: is a complex organic compound that features a benzodiazole ring and a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZYLOXY)PHENYLMETHANOL typically involves multi-step organic reactions. One common method includes the alkylation of a benzodiazole derivative with a benzyloxyphenyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) with a strong base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods: For industrial-scale production, the synthesis might be optimized to include continuous flow processes to enhance yield and purity. Catalysts and automated systems can be employed to ensure consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In materials science, the compound can be used in the synthesis of polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4-(BENZYLOXY)PHENYLMETHANOL exerts its effects is primarily through interaction with specific molecular targets. The benzodiazole ring can interact with neurotransmitter receptors, modulating their activity. This interaction often involves binding to the receptor’s active site, altering its conformation and function.
Comparison with Similar Compounds
- 4-(METHOXY)PHENYLMETHANOL
- 4-(ETHOXY)PHENYLMETHANOL
Uniqueness: The presence of the benzyloxy group in 4-(BENZYLOXY)PHENYLMETHANOL provides unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-2-16-26-22-11-7-6-10-21(22)25-24(26)23(27)19-12-14-20(15-13-19)28-17-18-8-4-3-5-9-18/h3-15,23,27H,2,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYNQLOCKBAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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